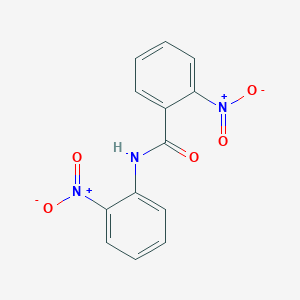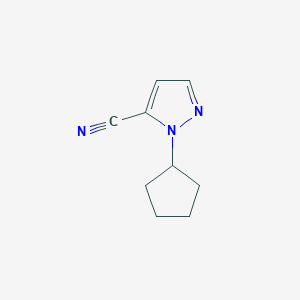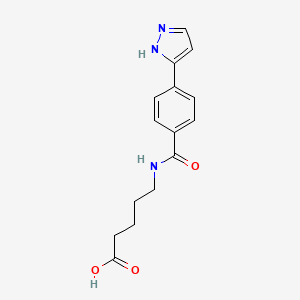
diethyl 1-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of automated systems allows for precise control over reaction parameters, ensuring reproducibility and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 1-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or the ester groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Diethyl 1-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of diethyl 1-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved depend on the specific biological context and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 1H-pyrazole-3,5-dicarboxylate: Lacks the propan-2-yl group, which may affect its reactivity and biological activity.
Ethyl 1-(propan-2-yl)-1H-pyrazole-3-carboxylate: Has only one ester group, leading to different chemical properties and applications.
1-(Propan-2-yl)-1H-pyrazole-3,5-dicarboxylic acid: The carboxylic acid groups provide different reactivity compared to the ester groups.
Uniqueness
Diethyl 1-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of both ester groups and the propan-2-yl substituent. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H18N2O4 |
|---|---|
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
diethyl 1-propan-2-ylpyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C12H18N2O4/c1-5-17-11(15)9-7-10(12(16)18-6-2)14(13-9)8(3)4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
BVXOGMFLZRZCBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=NN1C(C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(3-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712429.png)

![N-((Z)-2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11712444.png)
![2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11712451.png)

![3-methoxy-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712459.png)

![2-[(E)-[(2-phenylacetamido)imino]methyl]benzoic acid](/img/structure/B11712472.png)
![N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B11712474.png)
![7-Butyl-3-methyl-8-[(2E)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazin-1-YL]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11712482.png)



![3-methyl-N-[2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)ethyl]butanamide](/img/structure/B11712528.png)
